2-[(Cyclooctyloxy)methyl]oxirane
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Overview
Description
2-[(Cyclooctyloxy)methyl]oxirane is an organic compound with the molecular formula C11H20O2. It belongs to the class of oxiranes, which are three-membered cyclic ethers also known as epoxides. This compound is characterized by the presence of a cyclooctyl group attached to the oxirane ring via a methylene bridge. Oxiranes are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclooctyloxy)methyl]oxirane typically involves the reaction of cyclooctanol with an epoxidizing agent. One common method is the reaction of cyclooctanol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of a cyclooctyl ether intermediate, which then undergoes intramolecular cyclization to form the oxirane ring.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the catalytic epoxidation of cyclooctene using peracids or hydrogen peroxide in the presence of a catalyst. This method offers a more efficient and scalable route for the production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclooctyloxy)methyl]oxirane undergoes a variety of chemical reactions, primarily due to the reactivity of the oxirane ring. These reactions include:
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-hydroxy ethers, amines, and thioethers, respectively.
Oxidation: The compound can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction of the oxirane ring can yield alcohols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, peracids
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
β-Hydroxy Ethers: Formed from the ring-opening reaction with alcohols.
β-Hydroxy Amines: Formed from the ring-opening reaction with amines.
Diols: Formed from the oxidation of the oxirane ring.
Scientific Research Applications
2-[(Cyclooctyloxy)methyl]oxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of epoxy resins, which are important materials in coatings, adhesives, and composites.
Mechanism of Action
The mechanism of action of 2-[(Cyclooctyloxy)methyl]oxirane primarily involves the ring-opening reactions of the oxirane ring. The high ring strain in the three-membered ring makes it highly susceptible to nucleophilic attack. The reaction typically proceeds via an S_N2 mechanism, where the nucleophile attacks the less substituted carbon of the oxirane ring, leading to the formation of a new bond and the opening of the ring.
Comparison with Similar Compounds
Similar Compounds
2-Methyl Oxirane: A smaller oxirane compound with a methyl group instead of a cyclooctyl group.
2-[(2-Chlorophenoxy)methyl]oxirane: Contains a chlorophenoxy group instead of a cyclooctyl group.
2-[(3-Methylphenoxy)methyl]oxirane: Contains a methylphenoxy group instead of a cyclooctyl group.
Uniqueness
2-[(Cyclooctyloxy)methyl]oxirane is unique due to the presence of the cyclooctyl group, which imparts different steric and electronic properties compared to smaller or more rigid substituents. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in the synthesis of specialized organic molecules.
Properties
CAS No. |
21324-95-8 |
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Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
2-(cyclooctyloxymethyl)oxirane |
InChI |
InChI=1S/C11H20O2/c1-2-4-6-10(7-5-3-1)12-8-11-9-13-11/h10-11H,1-9H2 |
InChI Key |
SCJXYYREAPHXLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)OCC2CO2 |
Origin of Product |
United States |
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